molecular formula C17H18O2 B14170936 Benzene, 1,1'-(1,2-cyclopropanediyl)bis[4-methoxy- CAS No. 3718-51-2

Benzene, 1,1'-(1,2-cyclopropanediyl)bis[4-methoxy-

Cat. No.: B14170936
CAS No.: 3718-51-2
M. Wt: 254.32 g/mol
InChI Key: YTFKRSWDEPYBKW-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-] is an organic compound with the molecular formula C₁₇H₁₈O₂ and a molecular weight of 254.324 g/mol It is characterized by the presence of a cyclopropane ring flanked by two benzene rings, each substituted with a methoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-] typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxybenzyl chloride with a cyclopropane derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-] has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-] involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the cyclopropane ring play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-] is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. The cyclopropane ring imparts rigidity to the molecule, influencing its chemical behavior and interactions with other compounds .

Properties

CAS No.

3718-51-2

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-methoxy-4-[2-(4-methoxyphenyl)cyclopropyl]benzene

InChI

InChI=1S/C17H18O2/c1-18-14-7-3-12(4-8-14)16-11-17(16)13-5-9-15(19-2)10-6-13/h3-10,16-17H,11H2,1-2H3

InChI Key

YTFKRSWDEPYBKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC2C3=CC=C(C=C3)OC

Origin of Product

United States

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